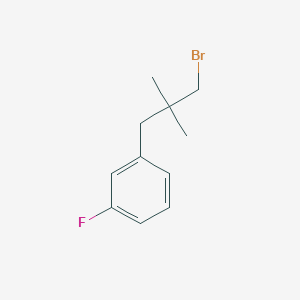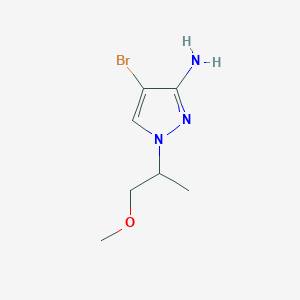
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a boronic acid ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid typically involves the introduction of the Boc group and the boronic acid ester. One common method involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) to introduce the Boc group. The boronic acid ester can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid can undergo several types of reactions, including:
Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent (e.g., THF).
Major Products
Oxidation: Alcohol derivatives.
Reduction: Free amine derivatives.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and peptides.
Medicine: Employed in the development of pharmaceuticals and drug candidates.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves its reactivity as a boronic acid ester and a protected amine. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Boc group provides protection for the amine, allowing selective reactions to occur at other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid: Another compound featuring a Boc-protected amine, used in peptide synthesis.
Boc-Lys(Boc)-OH: A Boc-protected lysine derivative used in peptide synthesis.
Boc-Arg(NO2)-OH: A Boc-protected arginine derivative used in peptide synthesis.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is unique due to the presence of both a Boc-protected amine and a boronic acid ester. This combination allows for versatile reactivity in organic synthesis, making it a valuable compound in the development of complex molecules and materials .
Eigenschaften
Molekularformel |
C14H26BNO6 |
|---|---|
Molekulargewicht |
315.17 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid |
InChI |
InChI=1S/C14H26BNO6/c1-12(2,3)20-11(19)16-9(10(17)18)8-15-21-13(4,5)14(6,7)22-15/h9H,8H2,1-7H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
BXHYCLSIYACALB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)


